5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole
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Overview
Description
5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole is a benzimidazole derivative known for its diverse applications in medicinal chemistry. Benzimidazole compounds are recognized for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes reacting 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole with m-chloroperoxybenzoic acid in a methylene chloride solution at a pH of about 8.0 to 8.6 . The reaction mixture is then extracted with aqueous NaOH, and the product is crystallized from ethanol .
Chemical Reactions Analysis
5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly occurs with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperoxybenzoic acid yields sulfoxides .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a proton pump inhibitor for treating gastric acid-related disorders.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole involves its interaction with molecular targets such as proton pumps. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing gastric acid secretion . This inhibition is achieved through the formation of a covalent bond with the enzyme, leading to its irreversible inactivation .
Comparison with Similar Compounds
Similar compounds include:
Omeprazole: Another benzimidazole derivative used as a proton pump inhibitor.
Ilaprazole: Known for its potent and long-lasting inhibition of gastric acid secretion.
Compared to these compounds, 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole offers unique structural features that may enhance its pharmacological efficacy and stability .
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
5-methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole |
InChI |
InChI=1S/C15H15N3O/c1-10-6-7-16-9-12(10)15-17-13-8-11(19-3)4-5-14(13)18(15)2/h4-9H,1-3H3 |
InChI Key |
HUMQBUAIWWAUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC3=C(N2C)C=CC(=C3)OC |
Origin of Product |
United States |
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